2,2,2-Trichloroethyl carbamate
Overview
Description
2,2,2-Trichloroethyl carbamate is an organic compound with the molecular formula C3H4Cl3NO2. It is a derivative of carbamic acid where the hydrogen atom is replaced by a 2,2,2-trichloroethyl group. This compound is known for its use in organic synthesis, particularly as a protecting group for amines, alcohols, and phenols due to its stability under various conditions.
Mechanism of Action
Target of Action
The primary target of 2,2,2-Trichloroethyl carbamate, also known as Trichlorourethan, is amines . It is commonly used as a carbamate protecting group for amines . It can also be used to protect alcohols and phenols .
Mode of Action
The compound interacts with its targets by acting as a protecting group . In the presence of 2,2,2-Trichloroethyl chloroformate (Troc-Cl), it is usually used to protect amines . The side products of this reaction are 1,1-dichloroethylene and carbon dioxide .
Biochemical Pathways
The biochemical pathways affected by this compound involve the protection and deprotection of amines, alcohols, and phenols . The Troc group is stable under hydrolytic, strongly acidic, nucleophilic, and mild reductive conditions . It can be deprotected under single electron reduction conditions using zinc-acetic acid .
Pharmacokinetics
Its stability under various conditions suggests that it may have a significant impact on bioavailability .
Result of Action
The result of the compound’s action is the protection of amines, alcohols, and phenols from reactions with other compounds . This allows these groups to remain unchanged during chemical reactions, which can be crucial in complex organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of other chemical groups . Its stability under hydrolytic, strongly acidic, nucleophilic, and mild reductive conditions suggests that it can function effectively in a variety of chemical environments .
Biochemical Analysis
Biochemical Properties
2,2,2-Trichloroethyl carbamate plays a significant role in biochemical reactions, particularly as a protecting group for amines . It interacts with enzymes, proteins, and other biomolecules in a way that it can protect these molecules during a reaction and can be removed afterwards without affecting the integrity of the molecule . The nature of these interactions is primarily covalent bonding, where the carbamate group forms a bond with the molecule it is protecting .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form a covalent bond with the molecule it is protecting . This bond can be selectively cleaved under certain conditions, such as single electron reduction conditions using zinc-acetic acid . This allows the protected molecule to undergo further reactions while the carbamate group is removed .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time, particularly in relation to its stability and degradation. It is stable under hydrolytic, strongly acidic, nucleophilic, and mild reductive conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,2-Trichloroethyl carbamate can be synthesized through the reaction of 2,2,2-trichloroethanol with phosgene in the presence of a base such as pyridine. The reaction typically proceeds as follows:
ClCOCl+CCl3CH2OH→CCl3CH2OCOCl+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common due to the stability of the trichloroethyl group.
Reduction: The compound can be reduced under specific conditions, often involving zinc dust and acetic acid, leading to the removal of the trichloroethyl group.
Substitution: It can undergo nucleophilic substitution reactions where the trichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Zinc dust in the presence of acetic acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
2,2,2-Trichloroethyl carbamate is widely used in scientific research due to its versatility:
Chemistry: It is used as a protecting group for amines, alcohols, and phenols in organic synthesis. This allows for selective reactions to occur without interference from these functional groups.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs and therapeutic agents, particularly in the protection and deprotection steps during drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
2,2,2-Trichloroethyl chloroformate: Used as a reagent for introducing the trichloroethyl group.
2,2,2-Trichloroethanol: A precursor in the synthesis of 2,2,2-trichloroethyl carbamate.
Carbamic acid derivatives: Other carbamates used as protecting groups in organic synthesis.
Uniqueness: this compound is unique due to its stability under a wide range of conditions, including hydrolytic, strongly acidic, nucleophilic, and mild reductive conditions. This makes it an ideal protecting group in multistep organic synthesis.
Properties
IUPAC Name |
2,2,2-trichloroethyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl3NO2/c4-3(5,6)1-9-2(7)8/h1H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLJYAKLSCXZSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147860 | |
Record name | Trichlorourethan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107-69-7 | |
Record name | Carbamic acid, 2,2,2-trichloroethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichlorourethan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trichlorourethan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trichloroethyl carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.193 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRICHLOROURETHAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32RC648BOP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2,2,2-trichloroethyl chloroformate in the context of these research papers?
A1: 2,2,2-Trichloroethyl chloroformate is primarily employed as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis. This technique is particularly useful for analyzing compounds like amphetamine, methamphetamine, and phenmetrazine in biological samples like urine [, , ]. The derivatization process improves the compounds' volatility and detectability by GC-MS.
Q2: Why is 2,2,2-trichloroethyl chloroformate a favorable derivatizing agent for GC-MS analysis of certain compounds?
A2: The derivatized molecules, specifically the 2,2,2-trichloroethyl carbamates, exhibit enhanced mass spectrometry characteristics. The presence of three chlorine atoms (isotopes 35 and 37) results in a unique isotopic cluster of peaks in the mass spectrum, providing a distinct fingerprint for identification [, ]. Additionally, the derivatization process often leads to improved peak shape and longer retention times in GC analysis, further enhancing resolution and sensitivity [].
Q3: Beyond analytical applications, what other synthetic utilities does 2,2,2-trichloroethyl chloroformate offer?
A3: Research highlights the use of 2,2,2-trichloroethyl chloroformate in synthesizing various organic compounds. For instance, it serves as a precursor for preparing 2,2-dichlorovinyl carbamates and carbonates through a zinc-dust reduction of 1-alkylsulphonyl-2,2,2-trichloroethyl carbamates []. Additionally, it plays a crucial role in the multi-step synthesis of labeled adrenoceptor antagonists, like 6-chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepine hydrochloride and its N-desmethyl analog [].
Q4: Can 2,2,2-trichloroethyl carbamates be further modified for the synthesis of other valuable compounds?
A4: Yes, studies demonstrate the transformation of 2,2,2-trichloroethyl carbamates into unsymmetrical ureas. This reaction, promoted by bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane (DABAL-Me3) or under high-pressure conditions, offers a practical method for accessing diverse trisubstituted and tetrasubstituted ureas in high yields [, , ]. This highlights the versatility of 2,2,2-trichloroethyl carbamates as valuable intermediates in organic synthesis.
Q5: Have there been any structure-activity relationship (SAR) studies conducted with compounds containing the 2,2,2-trichloroethyl carbamate moiety?
A5: While the provided research primarily focuses on analytical and synthetic applications, one study investigated the structure-pesticide activity relationship of phosphorylmethyl N-(1-hydroxy-2,2,2-trichloroethyl)carbamates [, ]. This suggests that modifications to the structure of compounds containing this moiety could impact their biological activity, potentially opening avenues for developing new pesticides.
Q6: What are the limitations of using 2,2,2-trichloroethyl chloroformate as a derivatizing agent?
A6: While effective, 2,2,2-trichloroethyl chloroformate derivatization might not be universally applicable for all analytes. For instance, the electron ionization mass spectrum of methamphetamine this compound exhibits very weak molecular ions, limiting its sensitivity in electron ionization mode []. This highlights the importance of optimizing derivatization methods based on the specific analyte and analytical technique employed.
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